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molecular formula C11H8BrNO B1291995 5-Bromo-2-phenoxypyridine CAS No. 59717-96-3

5-Bromo-2-phenoxypyridine

Cat. No. B1291995
M. Wt: 250.09 g/mol
InChI Key: ZHIHQFMWBOTCQR-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a solution of phenol (1.97 g, 20.9 mmol) in N,N-dimethylformamide (100 mL) was added sodium hydride (1.00 g, 20.9 mmol) at 0° C., which was stirred for 5 minutes at 0° C. 2,5-Dibromopyridine (4.50 g, 19.0 mmol) was then added to this reaction solution at 0° C., and stirred for 40 minutes at room temperature. The reaction solution was then stirred for further 3 hours at 120° C. After allowing to room temperature, the reaction solution was partitioned into water and ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the title compound (3.85 g, 81%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].Br[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=1>CN(C)C=O>[Br:17][C:14]1[CH:15]=[CH:16][C:11]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
which was stirred for 5 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 40 minutes at room temperature
Duration
40 min
STIRRING
Type
STIRRING
Details
The reaction solution was then stirred for further 3 hours at 120° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After allowing to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction solution was partitioned into water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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